

Amitraz: A Comprehensive Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Amitraz

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This guide provides an in-depth overview of the chemical properties and synthesis of **amitraz**, a widely used formamidine acaricide and insecticide. The information is presented to support research, development, and a deeper understanding of this compound.

Chemical Properties of Amitraz

Amitraz (IUPAC name: N'-(2,4-dimethylphenyl)-N-[(2,4-dimethylphenyl)iminomethyl]-N-methylmethanimidamide) is a crystalline solid with the chemical formula $C_{19}H_{23}N_3$.^{[1][2]} It is characterized by its low solubility in water and good solubility in common organic solvents like acetone, toluene, and xylene.^[3] **Amitraz** is unstable under acidic conditions, undergoing hydrolysis.^{[4][5]}

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₂₃ N ₃	[1][2]
Molecular Weight	293.41 g/mol	[1]
Appearance	White/pale yellow crystalline solid	[4]
Melting Point	86-87 °C	[3][4]
Water Solubility	~1 mg/L	[3]
Solubility	Soluble in acetone, toluene, xylene	[3]
Density	1.128 g/cm ³ at 20 °C	[4]
Vapor Pressure	2.0 x 10 ⁻⁶ mm Hg at 25 °C	[4]
log Kow (Octanol/Water Partition Coefficient)	5.50	[4]
pKa	4.20	[4]
Stability	Unstable in acidic conditions. [4][5] Rapidly degrades in soil and is not persistent in surface water.[6]	

Synthesis of Amitraz

The most common and industrially viable method for synthesizing **amitraz** is a one-pot reaction involving 2,4-dimethylaniline, triethyl orthoformate, and N-methylformamide.[6] This process can be conducted with or without catalysts. The use of catalysts such as lead tetraacetate or silicon tetraacetate has been shown to improve both the yield and purity of the final product.[1]

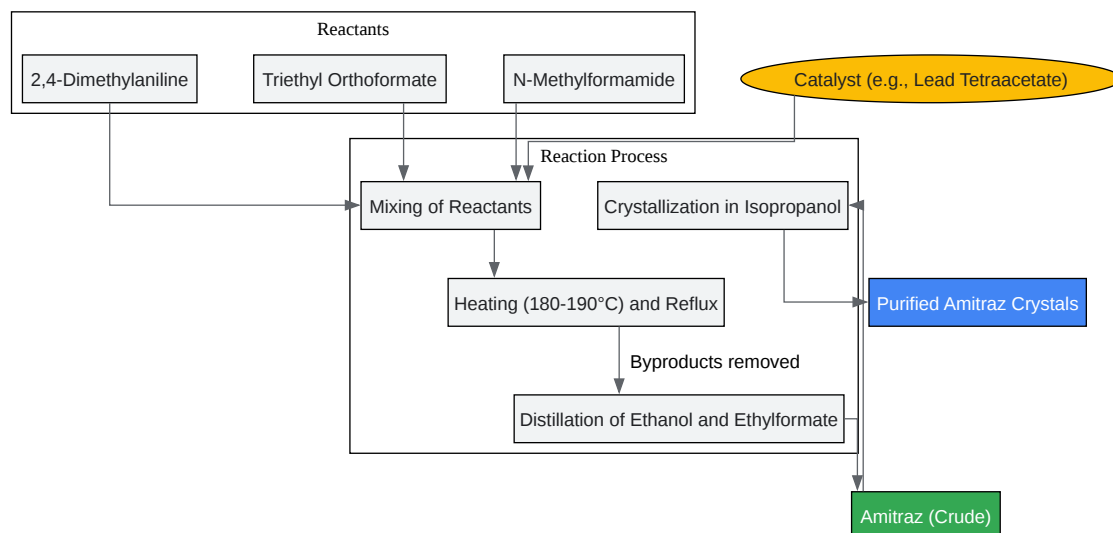
There are two primary synthetic routes described in the literature:

- **Reaction of an Aniline with Triethyl Orthoformate:** This is considered a highly suitable method for **amitraz** synthesis. It begins with the reaction of 2,4-xylidine with triethyl orthoformate, which forms an intermediate formimidate ester. In the subsequent step, methylamine is

introduced, which reacts with the formimidate ester to produce N'-2,4-dimethyl-N-methylformamidine, a key precursor to **amitraz**.^[7]

- **Reaction of a Substituted Formamide with an Aniline:** This route involves the reaction of a substituted formamide, such as N-methyl formamide, with 2,4-dimethylaniline hydrochloride.^[7] This reaction is typically catalyzed by acid halides like phosphorus oxychloride (POCl_3) or thionyl chloride (SOCl_2), or an arylsulfonyl halide such as p-toluenesulfonyl chloride.^[7] The resulting intermediate is then further catalyzed by p-toluene acid to yield **amitraz**.^[7]

The following diagram illustrates the one-pot synthesis of **amitraz**.



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Caption: One-pot synthesis of **amitraz** from 2,4-dimethylaniline, triethyl orthoformate, and N-methylformamide.

Experimental Protocol: Synthesis of Amitraz with Lead Tetraacetate Catalyst

This protocol is based on a method demonstrated to improve the yield and purity of **amitraz**.^[1]

Materials and Reagents:

- 2,4-dimethylaniline (121.18 g, 1 mol)
- Triethyl orthoformate (163.02 g, 1.1 mol)
- N-methylformamide (35.44 g, 0.6 mol)
- Lead tetraacetate (0.007 mol)
- 2-propanol (for recrystallization)
- 500 mL reaction flask
- Reflux condenser
- Distillation apparatus
- Heating mantle
- Magnetic stirrer

Procedure:

- In a 500 mL flask, combine 121.18 g of 2,4-dimethylaniline, 163.02 g of triethyl orthoformate, 35.44 g of N-methylformamide, and 0.007 mol of lead tetraacetate.^[1]

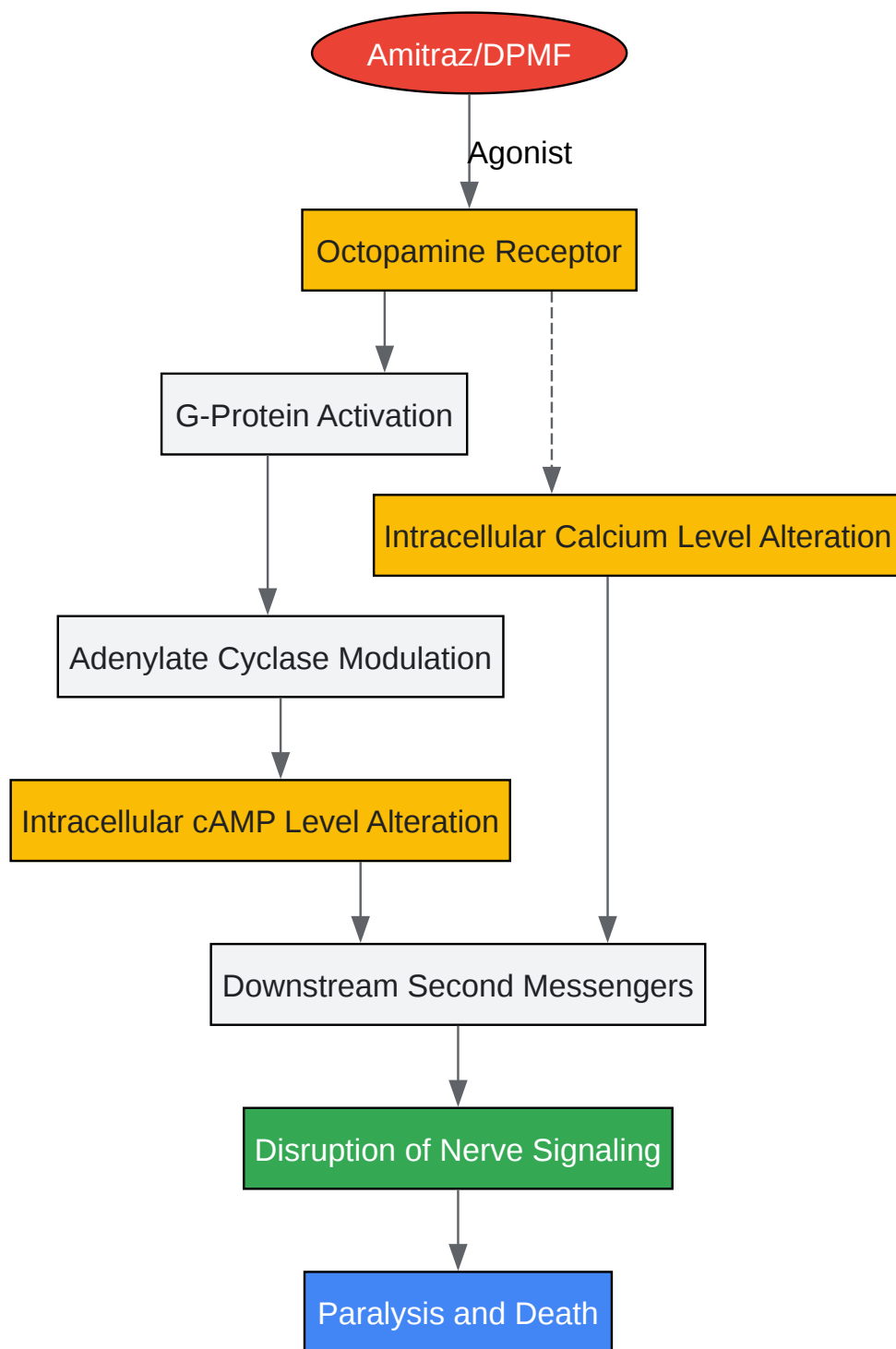
- Heat the mixture to initiate the distillation of ethanol and ethylformate from the reaction vessel.^[1]
- Once the initial distillation subsides, increase the temperature to 180-190°C and reflux the mixture for 5 hours.^[1]
- After the reflux period, allow the crude product to cool.
- Recrystallize the crude **amitraz** from 2-propanol to obtain white to yellowish crystals.^[1]
- The expected yield is approximately 23.9 g (75.3%) with a purity of around 95.5%.^[1]

Mechanism of Action and Signaling Pathways

Amitraz's effectiveness as an acaricide and insecticide stems from its interaction with octopamine receptors in the central nervous system of arthropods, leading to overexcitation, paralysis, and ultimately, death.^{[7][8]} In mammals, **amitraz** exhibits toxicity through its activity as an alpha-adrenergic agonist.^[7]

Signaling Pathway in Insects

In insects, **amitraz** and its active metabolite, N'-(2,4-dimethylphenyl)-N-methylformamidine (DPMF), act as potent agonists on octopamine receptors.^[8] This interaction disrupts normal nerve signaling, leading to a cascade of downstream effects that impair neuromuscular control and behavior.^[8]

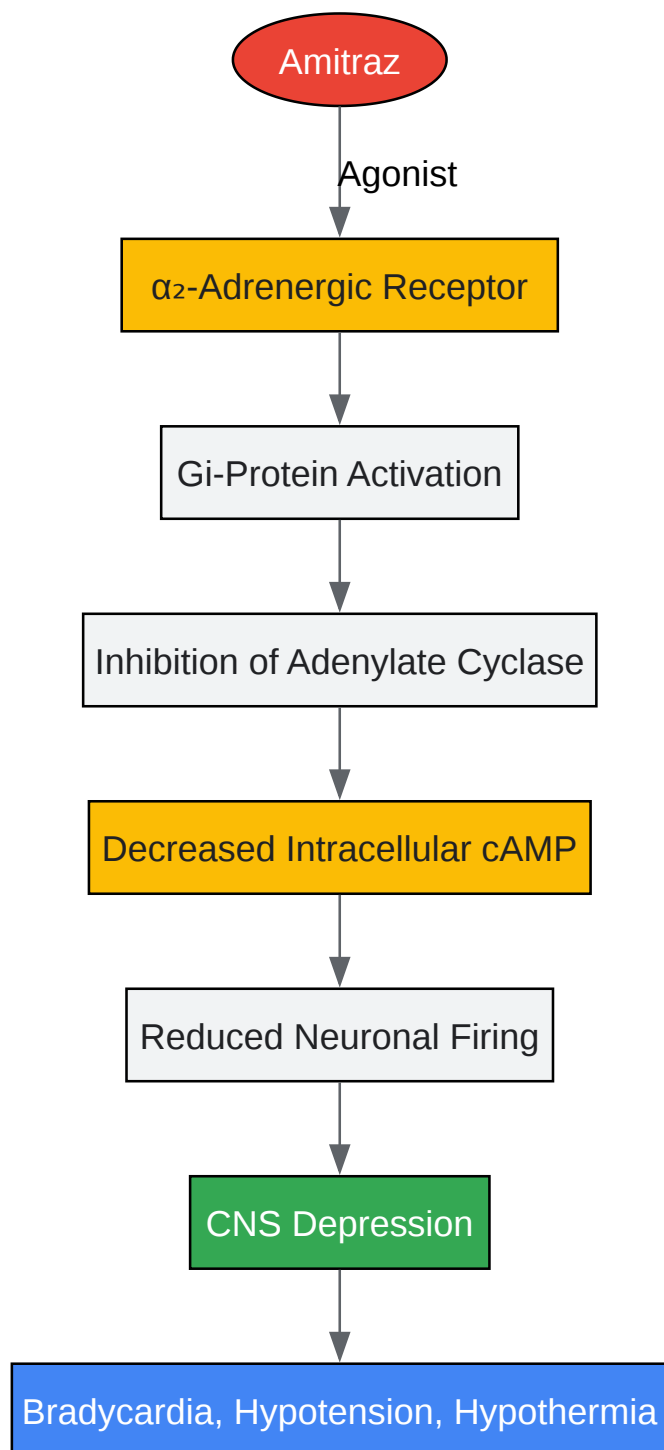


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Caption: Signaling pathway of **amitraz** in insects via octopamine receptor agonism.

Signaling Pathway in Mammals

In mammals, the toxic effects of **amitraz** are primarily due to its action as an agonist of α_2 -adrenergic receptors in the central nervous system. This leads to symptoms such as central nervous system depression, bradycardia, hypotension, and hypothermia.[7]

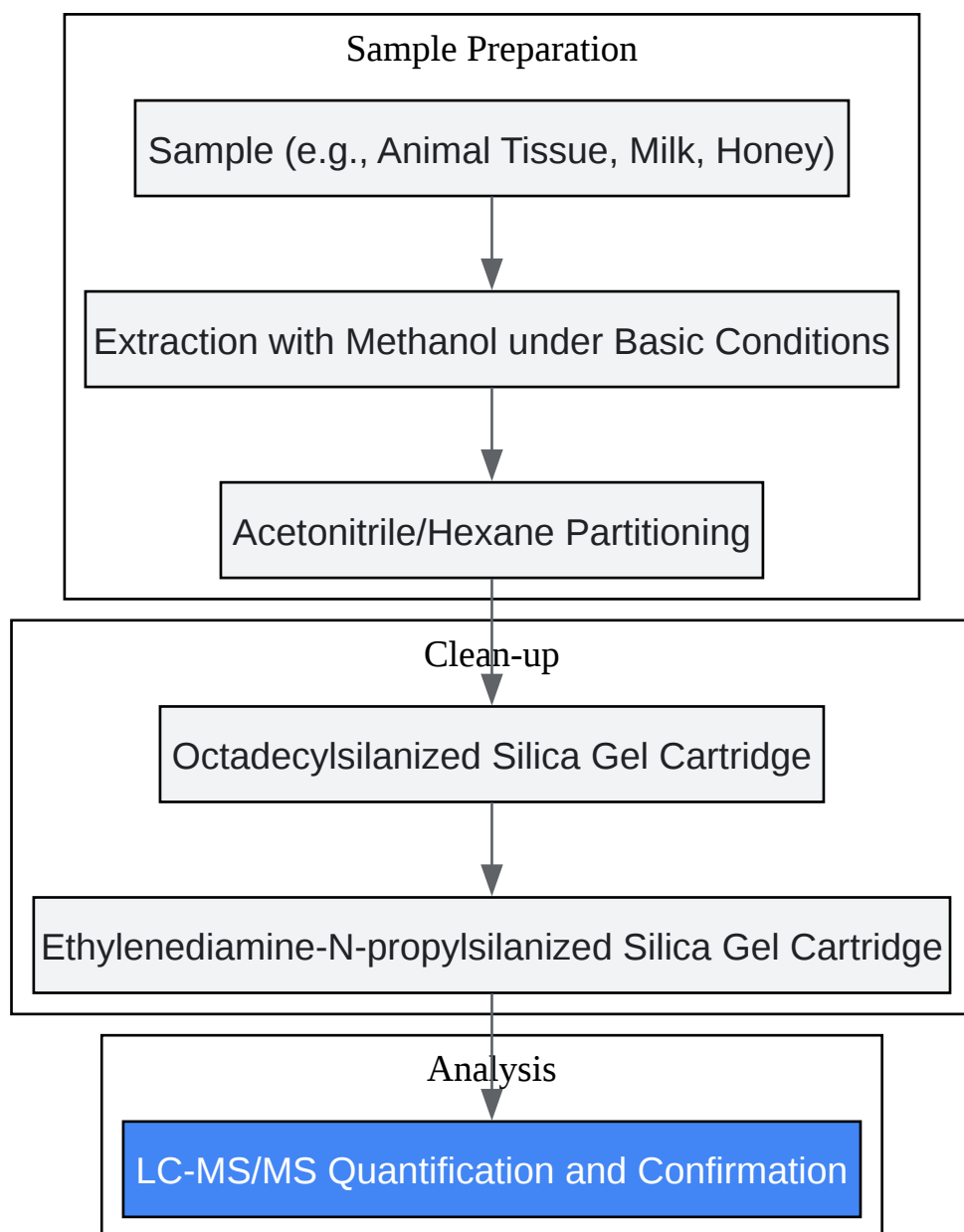


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Caption: Signaling pathway of **amitraz** in mammals via α_2 -adrenergic receptor agonism.

Experimental Workflow: Analysis of Amitraz Residues

The analysis of **amitraz** residues in various matrices, such as animal products, often involves a multi-step process including extraction, clean-up, and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: General experimental workflow for the analysis of **amitraz** residues.

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